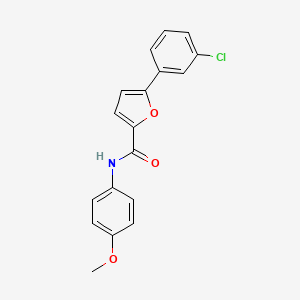![molecular formula C18H18F3NO2 B5859610 2-(mesityloxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5859610.png)
2-(mesityloxy)-N-[2-(trifluoromethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(mesityloxy)-N-[2-(trifluoromethyl)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as MTPA and is synthesized through a specific method that involves several steps. MTPA has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of MTPA is not fully understood. However, it is believed to act as a chiral auxiliary by forming a diastereomeric complex with the substrate, which then undergoes a chemical reaction. MTPA is also believed to act as a catalyst in some organic reactions.
Biochemical and Physiological Effects:
MTPA does not have any known biochemical or physiological effects. However, it is important to note that MTPA should be handled with care as it is a hazardous chemical.
実験室実験の利点と制限
MTPA has several advantages and limitations for lab experiments. Its ability to act as a chiral auxiliary and resolving agent makes it a valuable tool in asymmetric synthesis. However, its complex synthesis method and hazardous nature make it difficult to handle in the lab.
将来の方向性
There are several future directions for the study of MTPA. One direction is to further investigate its mechanism of action and its potential applications in organic reactions. Another direction is to explore its potential use in the synthesis of new pharmaceuticals and agrochemicals. Additionally, research could be conducted on the development of safer and more efficient synthesis methods for MTPA.
Conclusion:
In conclusion, MTPA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is complex and requires expertise in organic chemistry. MTPA has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand its potential applications and to develop safer and more efficient synthesis methods.
合成法
The synthesis method of MTPA involves several steps that are carried out under controlled conditions. The first step involves the synthesis of 2-(trifluoromethyl)benzonitrile, which is then reacted with mesityl oxide to form 2-(mesityloxy)benzonitrile. This intermediate is then reacted with N,N-dimethylacetamide to form MTPA. The synthesis method of MTPA is complex and requires expertise in organic chemistry.
科学的研究の応用
MTPA has been extensively studied for its potential applications in various fields of science. It has been used as a chiral auxiliary in asymmetric synthesis, as a resolving agent for racemic mixtures, and as a catalyst in organic reactions. MTPA has also been used in the synthesis of various pharmaceuticals and agrochemicals.
特性
IUPAC Name |
N-[2-(trifluoromethyl)phenyl]-2-(2,4,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO2/c1-11-8-12(2)17(13(3)9-11)24-10-16(23)22-15-7-5-4-6-14(15)18(19,20)21/h4-9H,10H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOQUFNQUFGFHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)NC2=CC=CC=C2C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5859545.png)

![1-allyl-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5859555.png)
![methyl 2-chloro-5-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B5859561.png)

![N'-[(2-phenylbutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5859572.png)
![N~2~-(2-ethylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5859574.png)


![2,5-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5859617.png)

![2-(3-chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5859624.png)